Norvaline,4-hydroxy-2,4-dimethyl-(6CI)
Description
Properties
CAS No. |
119066-85-2 |
|---|---|
Molecular Formula |
C7H15NO3 |
Synonyms |
Norvaline,4-hydroxy-2,4-dimethyl-(6CI) |
Origin of Product |
United States |
Contextualization Within Amino Acid Chemistry and Metabolomics Research
The significance of 2-amino-4-hydroxy-2,4-dimethylpentanoic acid is best understood by its classification as a non-proteinogenic amino acid. wikipedia.org Unlike their proteinogenic counterparts, NPAAs are not typically incorporated into proteins during ribosomal translation but serve other crucial roles. wikipedia.org Thousands of such compounds have been synthesized in laboratories to act as, for example, building blocks for modified peptides, probes for enzyme mechanisms, or compounds with potential pharmacological activity. wikipedia.org
The structure of 2-amino-4-hydroxy-2,4-dimethylpentanoic acid is notable for several features:
α,α-Disubstitution: The presence of both an amino group and a methyl group on the alpha-carbon (C2) makes it a sterically hindered α-methyl-α-amino acid. This modification is known to restrict conformational flexibility and can increase the metabolic stability of peptides containing such residues.
γ-Hydroxylation and Quaternary Carbon: The hydroxyl group and a second methyl group at the C4 position create a tertiary alcohol. This functionality, along with the quaternary carbon center, introduces specific stereochemistry and polar interactions while adding further steric bulk.
In metabolomics, the study of small molecules in biological systems, synthetic amino acids like this one are generally not endogenous metabolites. However, their study is relevant. The identification of related, naturally occurring hydroxylated amino acids, such as 5-hydroxy-4-oxo-L-norvaline from Streptomyces species, demonstrates that complex modifications to amino acid scaffolds are part of natural product biosynthesis. cdnsciencepub.com Research into the biosynthesis of such natural products often involves tracing the incorporation of labeled precursors from primary metabolism, like acetate (B1210297) and aspartate, into the final structure. cdnsciencepub.com Synthetic analogs like 2-amino-4-hydroxy-2,4-dimethylpentanoic acid can be used as tools to probe the substrate specificity of the enzymes involved in these pathways. wikipedia.org
Historical Trajectories and Foundational Academic Discoveries Pertinent to 4 Hydroxy 2,4 Dimethyl Norvaline Chemical Space
Specific foundational discoveries relating directly to 2-amino-4-hydroxy-2,4-dimethylpentanoic acid are not prominent in historical chemical literature, suggesting it is a product of modern synthetic chemistry rather than a compound with a long history of investigation. Its development can be situated within the broader historical context of synthetic amino acid chemistry, which gained significant momentum in the mid-20th century.
The drive to create novel amino acid structures grew from the desire to understand and modify peptides. A key historical area of research has been the synthesis of hydroxylated amino acids. For instance, a novel synthesis for β-hydroxyvaline was reported in 1972, which involved the creation and subsequent ring-opening of a substituted aziridine (B145994) intermediate. orgsyn.org This work highlights the chemical challenges and strategies of the era for introducing hydroxyl groups into amino acid frameworks.
The synthesis of structurally complex amino acids often relies on foundational reactions in organic chemistry. The aldol (B89426) reaction, for example, is a classic carbon-carbon bond-forming reaction that has been refined over decades to allow for high degrees of stereocontrol, enabling the construction of specific β-hydroxy carbonyl compounds which can serve as precursors to target amino acids. nih.gov The creation of compounds like 2-amino-4-hydroxy-2,4-dimethylpentanoic acid is therefore built upon a long trajectory of advancements in stereoselective synthesis and the chemistry of amino acid protecting groups.
Methodological Advancements Driving Contemporary 4 Hydroxy 2,4 Dimethyl Norvaline Investigations
Stereoselective Synthesis of 4-Hydroxy-2,4-Dimethyl-Norvaline Enantiomers and Diastereomers
The controlled construction of the three chiral centers in 4-hydroxy-2,4-dimethyl-norvaline is the cornerstone of its synthesis. Accessing specific enantiomers and diastereomers requires precise control over each bond-forming event.
Asymmetric Catalysis in the Formation of Chiral Centers
Asymmetric catalysis offers a powerful tool for establishing the stereochemistry of the chiral centers in 4-hydroxy-2,4-dimethyl-norvaline. A plausible strategy could involve the asymmetric hydrogenation of a suitable β-keto ester precursor. The efficiency of such catalysts is evaluated by their activity (turnover number and frequency), enantioselectivity (enantiomeric excess), and the scope of substrates they can accommodate. nih.gov For instance, ruthenium complexes with chiral ligands like BINAP are known to effectively catalyze the asymmetric hydrogenation of ketones, providing access to chiral secondary alcohols with high enantiomeric excess. nih.gov This approach could be adapted to set the stereochemistry at the C4 hydroxyl group.
Another viable approach is the catalytic asymmetric addition of organometallic reagents to a ketone precursor. For example, the addition of a methyl Grignard reagent to an α-methyl-γ-keto ester in the presence of a chiral ligand could establish the quaternary stereocenter at C4. The development of N,N,O-tridentate chiral ligands has enabled the single-metal controlled asymmetric addition of Grignard reagents to ketones, offering a modular route to chiral tertiary alcohols. nih.gov The stereochemical outcome of such additions can be controlled by the design of the chiral ligand, particularly through the introduction of biaryl fragments which are crucial for stereoselectivity. nih.gov
The introduction of the C2 amino group could be achieved through various methods, including a stereocontrolled 1,3-nitrogen shift from a carboxylic acid precursor. nih.gov This method utilizes abundant and easily accessible carboxylic acids, which are first linked to a nitrogenation reagent, followed by a highly regio- and enantioselective ruthenium- or iron-catalyzed C(sp³)–H amination. nih.gov This strategy offers a direct and atom-economical route to optically active α-amino acids. nih.gov
The following table summarizes potential catalytic systems applicable to the key synthetic steps for forming the chiral centers in 4-hydroxy-2,4-dimethyl-norvaline.
| Reaction Type | Catalyst/Ligand System | Potential Application | Key Advantages | Reference(s) |
| Asymmetric Hydrogenation | Ru(OTf)(S,S)-TsDpen | Stereoselective reduction of a β-keto ester to form the C4-hydroxyl group. | High enantioselectivity (up to 99% ee) for various ketones. nih.gov | nih.gov |
| Asymmetric Grignard Addition | (R,R)-L12 (N,N,O-tridentate ligand) with MgBr₂ | Asymmetric addition of a methyl group to a γ-keto ester to form the C4 quaternary center. | High enantiomeric excess (up to 94% ee) for the synthesis of chiral tertiary alcohols. nih.gov | nih.gov |
| Asymmetric C-H Amination | Ruthenium or Iron complexes with chiral ligands | Stereocontrolled introduction of the amino group at the C2 position. | Direct amination of C(sp³)–H bonds with high regio- and enantiocontrol. nih.gov | nih.gov |
Diastereoselective Approaches to 4-Hydroxy-2,4-Dimethyl-Norvaline Scaffolds
Diastereoselective reactions are crucial for controlling the relative stereochemistry of the three contiguous stereocenters. An aldol reaction represents a powerful method for constructing the carbon backbone with the desired diastereoselectivity. A completely stereocontrolled aldol reaction of a chiral β-amino acid has been reported, which allows access to stereoisomerically pure β'-hydroxy-β-amino acid derivatives. researchgate.net This method, mediated by dibutylboron triflate and utilizing a chiral oxazolidinone auxiliary, consistently affords syn-aldol products in excellent yields and purity. researchgate.net The choice of the oxazolidinone chirality dictates the formation of either α,β-syn or α,β-anti isomers. researchgate.net
The construction of the vicinal stereocenters can also be guided by established stereochemical models like the Felkin-Anh model. nih.govbham.ac.uk This model predicts the stereochemical outcome of nucleophilic additions to carbonyl compounds possessing an α-stereogenic center. bham.ac.uk For the synthesis of 4-hydroxy-2,4-dimethyl-norvaline, a diastereoselective addition of a methyl nucleophile (e.g., a Grignard reagent) to a chiral α-methyl-γ-hydroxy ketone precursor could be envisioned. The Felkin-Anh model suggests that the nucleophile will attack from the face opposite to the largest substituent at the α-carbon, thus controlling the stereochemistry of the newly formed stereocenter. bham.ac.uklibretexts.org When a chelating group is present at the α-position, the Cram chelation model can be used to predict the formation of the opposite diastereomer. bham.ac.uklibretexts.org
The synthesis of scaffolds with three contiguous stereocenters has been achieved through amine-catalyzed asymmetric aldol reactions of α-siloxyketones with racemizable α-haloaldehydes via dynamic kinetic resolution. researchgate.netrsc.org This approach allows for the one-pot catalytic asymmetric synthesis of highly functionalized products. researchgate.netrsc.org
Green Chemistry Principles Applied to 4-Hydroxy-2,4-Dimethyl-Norvaline Synthesis
The application of green chemistry principles is essential for developing sustainable synthetic routes. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.
Solvent-Free and Reduced-Solvent Reaction Conditions
A significant step towards greener synthesis is the reduction or elimination of volatile organic solvents. Several key reactions in organic synthesis can be performed under solvent-free conditions. For example, aldol reactions, which could be a key step in forming the backbone of 4-hydroxy-2,4-dimethyl-norvaline, have been successfully carried out without a solvent. acs.orgrsc.orgtandfonline.comtruman.edu These reactions can be facilitated by grinding the solid reactants together, often leading to the formation of a melt phase where the reaction proceeds. tandfonline.comtruman.edu The indium trichloride-catalyzed Mukaiyama aldol reaction of a keto ester has been developed under solvent-free conditions, yielding 1,3-amino alcohols with high stereoselectivity. acs.org
When solvents are necessary, the choice of greener alternatives is crucial. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL) have been identified as more environmentally benign options for solid-phase peptide synthesis and could be adapted for amino acid synthesis. nih.govresearchgate.net Mixtures of green solvents can also be employed to enhance the solubility of reagents and improve reaction efficiency. researchgate.net Nature-derived solvents, such as vinegar and fruit peel extracts, have also been explored for simple reactions like N-acetylation of amino acids, offering a highly sustainable alternative. nih.gov
The following table presents some greener solvent alternatives to traditional solvents used in organic synthesis.
| Traditional Solvent | Green Alternative(s) | Key Advantages of Alternatives | Reference(s) |
| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetate (B1210297) | Derived from renewable resources, lower toxicity. | nih.govresearchgate.net |
| N,N-Dimethylformamide (DMF) | γ-Valerolactone (GVL), N-Butylpyrrolidinone (NBP) | Biodegradable, lower toxicity, not classified as reprotoxic. | researchgate.net |
| Toluene | p-Cymene, Anisole | Derived from renewable sources (plants, biomass), lower toxicity. | nih.gov |
Atom Economy and Catalyst Efficiency in 4-Hydroxy-2,4-Dimethyl-Norvaline Synthesis
Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. iitg.ac.in Addition reactions, such as the aldol and Grignard reactions proposed for the synthesis of 4-hydroxy-2,4-dimethyl-norvaline, are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. For example, the asymmetric hydrogenation of ketones is a 100% atom-efficient process. nih.gov
Catalyst efficiency is another critical factor. The development of highly active catalysts that can be used in low loadings (high turnover numbers) minimizes waste and cost. nih.gov Furthermore, the ability to recycle and reuse the catalyst is a significant advantage. Recyclable fluorous chiral phase-transfer catalysts have been developed for the asymmetric synthesis of α-amino acids. acs.org These catalysts can be easily recovered after the reaction by extraction with a fluorous solvent and reused without a significant loss of activity. acs.org
A comparison of the theoretical atom economy for different potential bond-forming reactions in the synthesis of a precursor to 4-hydroxy-2,4-dimethyl-norvaline is presented below.
| Reaction Type | General Equation | Theoretical Atom Economy | Key Considerations |
| Aldol Addition | R¹CHO + R²CH₂COR³ → R¹CH(OH)CH(R²)COR³ | 100% | The subsequent dehydration step to form an enone reduces the atom economy. |
| Grignard Addition | R¹COR² + R³MgX → R¹R²R³COMgX | 100% (for the addition step) | The workup step generates salt byproducts. |
| Wittig Reaction | R¹CHO + Ph₃P=CHR² → R¹CH=CHR² + Ph₃PO | Low | Generates a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. |
Novel Reaction Pathways and Mechanistic Elucidation for 4-Hydroxy-2,4-Dimethyl-Norvaline Core Structure Formation
Understanding the reaction mechanisms is fundamental to developing novel and efficient synthetic pathways. For the proposed aldol reaction steps, the Zimmerman-Traxler transition state model is often invoked to explain the observed stereoselectivity. acs.org This model proposes a six-membered, chair-like transition state where the substituents on the enolate and the aldehyde occupy specific positions to minimize steric interactions, thus dictating the diastereomeric outcome. acs.org Computational studies using density functional theory (DFT) can further elucidate the structures and energies of these transition states, providing a deeper understanding of the origin of stereoselectivity. rsc.org
For nucleophilic additions to chiral ketones, the Felkin-Anh model provides a framework for predicting the stereochemical outcome based on the steric and electronic properties of the substituents on the α-carbon. nih.govbham.ac.uk However, for some reactions, such as those involving allylmagnesium reagents, the complexation step may not be reversible, making the application of such models challenging. nih.gov In these cases, stereoselectivity can still be achieved if one face of the carbonyl group is effectively blocked by a bulky substituent. nih.gov
Recent advances have also led to the development of novel reaction pathways. For example, the stereocontrolled 1,3-nitrogen shift for the synthesis of α-amino acids proceeds through a cyclic transition state facilitated by a metal catalyst, ensuring high regio- and stereocontrol. nih.gov This C(sp³)–H amination strategy represents a significant departure from traditional methods and offers a more direct and efficient route to complex amino acids. nih.gov
Exploration of Non-Traditional Activation Strategies
Conventional synthetic routes often rely on harsh reagents and conditions. In contrast, non-traditional activation strategies, particularly biocatalysis, offer milder and more selective alternatives for constructing the carbon skeleton and introducing functional groups.
Enzymatic approaches, such as the use of aldolases and transaminases, have proven effective in the stereoselective synthesis of γ-hydroxy-α-amino acids. rsc.orgnih.gov For the synthesis of 4-hydroxy-2,4-dimethyl-norvaline, a potential biocatalytic pathway could involve a highly stereoselective aldol addition of acetone (B3395972) to α-ketoisovalerate, catalyzed by a designer aldolase. The subsequent stereoselective transamination of the resulting γ-hydroxy-α-keto acid could then be achieved using a specific transaminase to yield the desired product. chemrxiv.orgnih.govchemrxiv.org
Another promising non-traditional approach is photoredox catalysis. This method can facilitate C-H functionalization under mild conditions, potentially enabling the direct hydroxylation of a 2,4-dimethyl-norvaline precursor at the C4 position. nih.gov
Table 1: Potential Non-Traditional Activation Strategies for 4-Hydroxy-2,4-Dimethyl-Norvaline Synthesis
| Activation Strategy | Key Transformation | Potential Advantages |
| Biocatalysis (Aldolase/Transaminase Cascade) | Stereoselective C-C bond formation and amination | High stereoselectivity, mild reaction conditions, environmentally benign. rsc.orgnih.govcea.fr |
| Photoredox Catalysis | Direct C-H hydroxylation | High functional group tolerance, mild conditions. nih.gov |
| Organocatalysis | Asymmetric aldol or Michael additions | Metal-free, high enantioselectivity. rsc.org |
This table is a projection based on methodologies for related compounds, as direct data for 4-hydroxy-2,4-dimethyl-norvaline is not available in the searched literature.
Detailed Kinetic and Thermodynamic Analyses of Synthetic Transformations
A thorough understanding of the kinetic and thermodynamic parameters is crucial for optimizing synthetic yields and stereoselectivity. For multi-step syntheses, identifying the rate-determining step and understanding the equilibrium position of reversible reactions can guide the choice of reaction conditions. iitg.ac.in
In biocatalytic systems, kinetic studies are essential to determine enzyme efficiency (kcat/KM) and substrate specificity. chemrxiv.orgchemrxiv.org For instance, in a potential aldolase-catalyzed reaction, kinetic analysis would reveal the enzyme's preference for the specific keto-acid precursor of 4-hydroxy-2,4-dimethyl-norvaline. Thermodynamic analysis, on the other hand, can predict the feasibility of a given transformation and the expected product distribution at equilibrium. anu.edu.auarxiv.org
Table 2: Key Kinetic and Thermodynamic Parameters for Synthetic Analysis
| Parameter | Significance in Synthesis |
| Kinetic Parameters | |
| Rate Constant (k) | Determines the speed of a reaction. |
| Activation Energy (Ea) | Energy barrier that must be overcome for a reaction to occur. |
| Michaelis-Menten constant (KM) | Substrate concentration at which the reaction rate is half of Vmax (in enzymatic reactions). |
| Catalytic Constant (kcat) | Turnover number; the maximum number of substrate molecules converted to product per enzyme active site per unit time. |
| Thermodynamic Parameters | |
| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction. |
| Enthalpy (ΔH) | Heat change during a reaction. |
| Entropy (ΔS) | Change in disorder of a system. |
This table outlines fundamental concepts applicable to the synthesis of 4-hydroxy-2,4-dimethyl-norvaline.
Derivatization Strategies and Analogue Synthesis for Mechanistic Probes
The synthesis of derivatives and analogues of 4-hydroxy-2,4-dimethyl-norvaline is essential for probing its biological function and mechanism of action. Derivatization can also be employed to enhance analytical detection. actascientific.comsci-hub.se
Common derivatization strategies for amino acids involve the modification of the amino and carboxyl groups. For example, the amino group can be acylated or converted to a carbamate, while the carboxyl group can be esterified. waters.com These modifications can alter the compound's polarity and steric properties, providing valuable structure-activity relationship (SAR) data.
The synthesis of analogues can involve replacing the hydroxyl group with other functionalities (e.g., a fluorine atom or an amino group) or altering the stereochemistry at one or more chiral centers. researchgate.netnih.gov These analogues are invaluable tools for understanding the specific molecular interactions of the parent compound with its biological target. For instance, replacing the hydroxyl group with a hydrogen atom would reveal the importance of this group for binding or activity.
Table 3: Potential Derivatization and Analogue Strategies
| Strategy | Purpose | Example Modification |
| Derivatization | ||
| N-Acylation | Modulate polarity and hydrogen bonding | Acetylation, Benzoylation |
| C-Esterification | Increase lipophilicity, prodrug design | Methyl ester, Ethyl ester |
| Analogue Synthesis | ||
| Hydroxyl Group Modification | Probe importance of hydrogen bonding | Deoxygenation, Fluorination, Amination |
| Stereochemical Inversion | Investigate stereochemical requirements | Synthesis of diastereomers |
| Side Chain Alteration | Explore steric and electronic effects | Homologation or truncation of the carbon chain |
This table presents potential strategies for creating derivatives and analogues of 4-hydroxy-2,4-dimethyl-norvaline based on general amino acid chemistry.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 4-hydroxy-2,4-dimethyl-norvaline, these methods can provide insights into its stability, electronic distribution, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Conformational Preferences
Density Functional Theory (DFT) is a robust method for investigating the conformational preferences of molecules, balancing computational cost and accuracy. For an acyclic and sterically hindered amino acid like 4-hydroxy-2,4-dimethyl-norvaline, DFT calculations, for instance at the B3LYP/6-31+G(d,p) level of theory, would be instrumental in identifying its low-energy conformers. nih.gov The presence of multiple rotatable bonds (Cα-Cβ, Cβ-Cγ, and the side-chain hydroxyl group) suggests a complex potential energy surface.
The conformational landscape would be dominated by the interplay of steric hindrance from the two methyl groups and the potential for intramolecular hydrogen bonding involving the hydroxyl and carboxyl groups. It is expected that conformers that minimize steric clashes between the bulky substituents will be energetically favored. researchgate.net DFT studies on similar substituted amino acids have shown that such substitutions can significantly restrict conformational freedom. nih.gov
Table 1: Predicted Relative Energies of 4-Hydroxy-2,4-Dimethyl-Norvaline Conformers from DFT Calculations
| Conformer | Dihedral Angles (τ1, τ2, τ3) | Relative Energy (kcal/mol) | Key Feature |
| A | g+, t, g- | 0.00 | Lowest energy, extended backbone |
| B | t, g+, t | 1.25 | Intramolecular H-bond (OH···O=C) |
| C | g-, g-, g+ | 2.50 | Steric clash between methyl groups |
| D | t, t, t | 3.10 | Fully extended, but less stable |
Note: This table is illustrative, based on typical findings for sterically hindered amino acids. τ1, τ2, and τ3 represent the key dihedral angles along the carbon backbone.
Ab Initio Methods for Electronic Excitation and Spectroscopic Property Prediction
Ab initio methods, such as Hartree-Fock and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a high level of theory for predicting electronic properties and spectra. nih.gov For 4-hydroxy-2,4-dimethyl-norvaline, these methods can be used to predict its vibrational (infrared and Raman) and electronic (UV-Vis) spectra.
Calculations on similar hydroxy amino acids, like serine and threonine, have demonstrated good agreement between theoretical and experimental vibrational frequencies. researchgate.net The predicted infrared spectrum of 4-hydroxy-2,4-dimethyl-norvaline would exhibit characteristic peaks for the O-H stretch of the hydroxyl and carboxylic acid groups, the N-H stretch of the amine, and C=O stretch of the carboxyl group. chemrxiv.org The precise frequencies of these vibrations would be sensitive to the molecule's conformation and hydrogen bonding environment. acs.org
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of 4-Hydroxy-2,4-Dimethyl-Norvaline
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch (hydroxyl) | -OH | 3650 - 3500 |
| N-H Stretch (amine) | -NH₂ | 3500 - 3300 |
| C=O Stretch (carboxyl) | -COOH | 1760 - 1700 |
| C-N Stretch | C-N | 1250 - 1020 |
Note: These are typical frequency ranges and would be refined by specific ab initio calculations for each stable conformer.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations are excellent for studying static structures, molecular dynamics (MD) simulations are essential for exploring the dynamic behavior and conformational landscape of a molecule over time. numberanalytics.com
Solvent Effects on 4-Hydroxy-2,4-Dimethyl-Norvaline Conformations
The conformation of an amino acid can be significantly influenced by its solvent environment. aps.org MD simulations in explicit solvent (e.g., water) can reveal how solvent molecules interact with 4-hydroxy-2,4-dimethyl-norvaline and affect its conformational preferences. In aqueous solution, it is expected that conformations allowing for strong hydrogen bonding with water molecules would be stabilized. researchgate.net This could lead to a different population of conformers compared to the gas phase, potentially favoring more extended structures where the polar groups are accessible to the solvent. nih.gov Studies on other amino acids have shown that solvation generally stabilizes conformations relative to the gas phase. scirp.org
Ligand-Protein Interaction Modeling (Purely for Theoretical Binding Mechanisms, not Biological Activity)
Molecular docking and MD simulations are powerful tools for modeling the theoretical binding mechanisms of a ligand within a protein's active site. nih.govresearchgate.net For 4-hydroxy-2,4-dimethyl-norvaline, as a non-standard amino acid, these simulations could explore its potential interactions with various protein binding pockets.
The hydroxyl group and the charged amino and carboxyl termini could form hydrogen bonds and electrostatic interactions with protein residues. csbsju.edu The dimethylated backbone introduces significant steric bulk, which would likely favor binding to proteins with larger, more accommodating active sites. nih.gov MD simulations of the ligand-protein complex can provide insights into the stability of the binding pose and the key intermolecular interactions that govern the theoretical binding mechanism. numberanalytics.com
QSAR/QSPR Approaches for Structure-Reactivity Relationships (Excluding Biological Activity)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate a molecule's structure with its activity or properties. For 4-hydroxy-2,4-dimethyl-norvaline, QSPR models could be developed to predict various physicochemical properties based on calculated molecular descriptors.
By calculating a range of descriptors for 4-hydroxy-2,4-dimethyl-norvaline and related compounds (e.g., electronic, steric, and topological descriptors), it would be possible to build models that predict properties such as pKa, logP, and reactivity. nih.gov For instance, the steric hindrance caused by the dimethyl groups would be captured by steric descriptors, and its influence on reactivity could be quantified. researchgate.net
Table 3: Representative Molecular Descriptors for QSPR Analysis of 4-Hydroxy-2-4-dimethyl-norvaline
| Descriptor Type | Specific Descriptor | Predicted Value/Influence |
| Electronic | Dipole Moment | Moderate to high due to polar groups |
| HOMO/LUMO Energies | Influences chemical reactivity | |
| Steric | Molar Refractivity | High due to methyl and hydroxyl groups |
| Sterimol Parameters | Large values indicating significant steric bulk | |
| Topological | Wiener Index | Reflects the branching of the molecule |
| Balaban Index | Quantifies the degree of branching |
Note: The values for these descriptors would be calculated using specialized software and used to build predictive QSPR models.
Analysis of Steric and Electronic Parameters
A detailed analysis of the steric and electronic parameters of 4-hydroxy-2,4-dimethyl-norvaline has not been documented in publicly accessible research. Such an analysis would involve the calculation of various molecular descriptors.
Table 1: Hypothetical Steric and Electronic Parameters for 4-Hydroxy-2,4-Dimethyl-Norvaline
| Parameter | Description | Hypothetical Value |
| Steric Parameters | ||
| Molecular Volume | The volume occupied by the molecule. | Data not available |
| Surface Area | The total surface area of the molecule. | Data not available |
| Ovality | A measure of the molecule's deviation from a spherical shape. | Data not available |
| Electronic Parameters | ||
| Dipole Moment | A measure of the separation of positive and negative charges in the molecule. | Data not available |
| Polarizability | The ease with which the electron cloud of the molecule can be distorted by an external electric field. | Data not available |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons. | Data not available |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. | Data not available |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, related to chemical reactivity and stability. | Data not available |
Based on a comprehensive search, there is no publicly available scientific literature or data corresponding to the chemical compound “Norvaline,4-hydroxy-2,4-dimethyl-(6CI)” within the searched databases. Consequently, it is not possible to provide an article on its role in non-human biological systems, natural product research, or its ecological significance as requested.
The search results did not yield any information regarding the occurrence, isolation from microbial sources, or potential functions in plant metabolism for this specific compound. This suggests that "Norvaline,4-hydroxy-2,4-dimethyl-(6CI)" may be a novel or exceptionally rare molecule that has not yet been described in published research.
Further investigation into chemical substance databases and scientific literature archives using various nomenclature and structural queries also failed to identify any relevant information. Therefore, the sections and subsections outlined in the request cannot be addressed due to the absence of foundational research on this particular compound.
Table of Compounds Mentioned
Despite a comprehensive search for scientific literature, no information was found for the chemical compound specified as “Norvaline, 4-hydroxy-2,4-dimethyl-(6CI)” in the context of its role in non-human biological systems, natural product research, its impact on microbial communities and ecosystems, or its allelopathic effects and secondary metabolite interactions.
It is possible that “Norvaline, 4-hydroxy-2,4-dimethyl-(6CI)” is an uncommon or alternative name for a compound that is more widely known by a different designation. The search did not yield any synonyms or chemical identifiers that would link this specific name to available research within the requested scope.
Therefore, this article cannot be generated as requested due to the absence of research data for the specified chemical compound.
Advanced Spectroscopic and Structural Elucidation Techniques in 4 Hydroxy 2,4 Dimethyl Norvaline Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for determining the stereochemistry and conformational preferences of organic molecules in solution. For 4-hydroxy-2,4-dimethyl-norvaline, which possesses multiple stereocenters, a suite of advanced NMR experiments is required to unambiguously assign the relative and absolute configurations.
Two-dimensional (2D) and three-dimensional (3D) NMR experiments are pivotal in unraveling the complex spin systems and spatial relationships within 4-hydroxy-2,4-dimethyl-norvaline.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments are instrumental in determining the stereochemistry by measuring through-space correlations between protons that are in close proximity. For instance, the observation of a NOE or ROE correlation between the methyl protons at C2 and a proton at C4 would provide critical information about their relative orientation. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the nuclei, allowing for precise mapping of intramolecular distances.
Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecules, which is related to their size and shape. In the context of 4-hydroxy-2,4-dimethyl-norvaline research, DOSY can be used to confirm the presence of a single species in solution and to study intermolecular interactions, such as dimerization or aggregation, by observing changes in the diffusion coefficient under varying conditions.
A hypothetical table of expected proton and carbon NMR chemical shifts and key NOESY correlations for a specific diastereomer of 4-hydroxy-2,4-dimethyl-norvaline is presented below.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key NOESY Correlations |
| 1 (COOH) | 11.5 (s, 1H) | 178.2 | H-2 |
| 2 (CH) | 3.8 (q, 1H) | 59.5 | H-3a, H-3b, 2-CH₃ |
| 2-CH₃ | 1.3 (d, 3H) | 18.7 | H-2, H-3a |
| 3 (CH₂) | 1.9 (m, 1H), 2.1 (m, 1H) | 35.1 | H-2, 2-CH₃, H-4 |
| 4 (C-OH) | - | 72.8 | - |
| 4-CH₃ | 1.5 (s, 3H) | 28.9 | H-3a, H-3b, H-5 |
| 5 (CH₃) | 1.2 (s, 3H) | 26.4 | H-3b, 4-CH₃ |
Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of materials in the solid state. preprints.org For 4-hydroxy-2,4-dimethyl-norvaline, ssNMR is crucial for characterizing different polymorphic forms and for studying amorphous solid dispersions, which are often employed to enhance the solubility of pharmaceutical compounds. preprints.org By analyzing the chemical shifts and cross-polarization magic angle spinning (CP-MAS) dynamics, distinct crystalline forms can be identified and their molecular packing arrangements inferred. Furthermore, ssNMR can probe the molecular-level interactions between the compound and polymer matrices in amorphous solid dispersions, providing information on the miscibility and stability of these formulations.
X-ray Crystallography for Precise Molecular Architecture Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov
The first and often most challenging step in X-ray crystallography is the growth of high-quality single crystals. nih.gov For 4-hydroxy-2,4-dimethyl-norvaline, this would involve screening various solvents and crystallization techniques, such as slow evaporation, vapor diffusion, and cooling crystallization. Once suitable crystals are obtained, they are mounted on a goniometer and irradiated with a monochromatic X-ray beam. nih.gov The resulting diffraction pattern is collected on a detector, and the intensities and positions of the diffracted spots are used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. nih.gov
The analysis of the crystal structure reveals not only the intramolecular features of 4-hydroxy-2,4-dimethyl-norvaline but also how the molecules pack in the solid state. This includes the identification of intermolecular interactions, such as hydrogen bonds involving the hydroxyl and carboxylic acid groups, and van der Waals interactions. Understanding these interactions is critical for explaining the physical properties of the solid, such as melting point and solubility.
A hypothetical table of crystallographic data for 4-hydroxy-2,4-dimethyl-norvaline is provided below.
| Parameter | Value |
| Chemical Formula | C₇H₁₅NO₃ |
| Formula Weight | 161.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 12.126 |
| c (Å) | 9.871 |
| β (°) | 105.3 |
| Volume (ų) | 985.2 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.087 |
| R-factor | 0.045 |
Advanced Mass Spectrometry for Structural Characterization and Fragmentation Pathway Elucidation
Advanced mass spectrometry (MS) techniques are essential for confirming the molecular weight of 4-hydroxy-2,4-dimethyl-norvaline and for elucidating its structure through the analysis of fragmentation patterns. libretexts.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule.
Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion or a specific fragment ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting product ions provide a wealth of structural information. For 4-hydroxy-2,4-dimethyl-norvaline, characteristic fragmentation pathways would likely involve the loss of water from the hydroxyl group, decarboxylation of the carboxylic acid, and cleavage of the carbon-carbon bonds in the backbone. libretexts.org By carefully analyzing the masses of the fragment ions, the connectivity of the atoms within the molecule can be pieced together, corroborating the structure determined by NMR and X-ray crystallography.
A table of predicted mass fragments for 4-hydroxy-2,4-dimethyl-norvaline is shown below.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Neutral Loss |
| 162.1130 | [M+H]⁺ | - |
| 144.1024 | [M+H - H₂O]⁺ | H₂O |
| 116.1075 | [M+H - H₂O - CO]⁺ | H₂O, CO |
| 102.0918 | [M+H - COOH]⁺ | COOH |
| 84.0813 | [M+H - H₂O - COOH]⁺ | H₂O, COOH |
| 59.0497 | [C₃H₇O]⁺ | C₄H₈NO |
Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be a critical first step in the analysis of 4-hydroxy-2,4-dimethyl-norvaline. This technique provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. For a compound like 4-hydroxy-2,4-dimethyl-norvaline, HRMS could distinguish it from other isobaric compounds (compounds with the same nominal mass but different elemental formulas), thus confirming its molecular formula.
Tandem Mass Spectrometry (MS/MS) would further be employed to elucidate the structure of the molecule. In an MS/MS experiment, the parent ion of 4-hydroxy-2,4-dimethyl-norvaline would be isolated and then fragmented through collision-induced dissociation. The resulting fragment ions would be analyzed to piece together the molecule's structure. Characteristic losses, such as the loss of water (H₂O) from the hydroxyl group, the loss of the carboxyl group (COOH), and fragmentation of the carbon backbone, would provide definitive evidence for the connectivity of the atoms in 4-hydroxy-2,4-dimethyl-norvaline.
Currently, there are no published MS/MS fragmentation spectra or detailed HRMS data specifically for 4-hydroxy-2,4-dimethyl-norvaline.
Ion Mobility Mass Spectrometry for Conformational Isomer Differentiation
Ion Mobility Mass Spectrometry (IM-MS) is a technique that separates ions in the gas phase based on their size, shape, and charge. This method could be particularly useful in the study of 4-hydroxy-2,4-dimethyl-norvaline to separate it from other isomers, including constitutional isomers and diastereomers, that have the same mass. The presence of multiple chiral centers in 4-hydroxy-2,4-dimethyl-norvaline suggests the possibility of several stereoisomers.
In an IM-MS experiment, ions of the compound would be passed through a drift tube filled with a neutral buffer gas. The time it takes for the ions to traverse the tube (the drift time) is related to their rotationally averaged collision cross-section (CCS). Different conformational isomers, which may have different three-dimensional shapes, would exhibit different drift times, allowing for their separation and characterization.
No specific ion mobility data or collision cross-section values for the conformational isomers of 4-hydroxy-2,4-dimethyl-norvaline have been reported in scientific literature.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment
Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules like 4-hydroxy-2,4-dimethyl-norvaline.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. For 4-hydroxy-2,4-dimethyl-norvaline, the CD spectrum would be expected to show characteristic Cotton effects in the regions of its chromophores (e.g., the carboxyl group). By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations for different possible stereoisomers, the absolute configuration of the chiral centers could be assigned.
Optical Rotatory Dispersion (ORD) measures the change in the angle of plane-polarized light as a function of wavelength as it passes through a chiral sample. Similar to CD, the ORD spectrum is unique to a specific enantiomer and can be used to determine the absolute configuration.
There are currently no published Circular Dichroism or Optical Rotatory Dispersion spectra or associated research findings for 4-hydroxy-2,4-dimethyl-norvaline.
Future Directions and Emerging Research Avenues for 4 Hydroxy 2,4 Dimethyl Norvaline
Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry for 4-Hydroxy-2,4-Dimethyl-Norvaline
The predictive power of AI extends to several key areas of chemical research:
Physicochemical Property Prediction: AI models can estimate properties such as solubility, lipophilicity (logP), and pKa, which are crucial for assessing the compound's potential as a therapeutic agent or its suitability for various material applications. mdpi.com
Biological Activity Screening: By comparing the structural motifs of 4-hydroxy-2,4-dimethyl-norvaline to those of known bioactive molecules, ML algorithms can predict its potential interactions with biological targets like enzymes and receptors. chapman.edu
Synthetic Route Planning: AI tools can analyze the structure of 4-hydroxy-2,4-dimethyl-norvaline and propose efficient synthetic pathways, identifying potential reactions and starting materials. elsevier.com
Table 1: Potential AI/ML-Predicted Properties for 4-Hydroxy-2,4-Dimethyl-Norvaline
Predicted Property Relevance to Research Potential AI/ML Approach Key Structural Contributors Aqueous Solubility Influences bioavailability and formulation possibilities. Graph Convolutional Networks (GCNs), Random Forest Hydroxyl group, polar amino and carboxyl groups Lipophilicity (logP) Impacts membrane permeability and distribution. Recurrent Neural Networks (RNNs), Support Vector Machines (SVM) Dimethyl groups, carbon backbone Binding Affinity to Target Proteins Predicts potential therapeutic efficacy. 3D-Convolutional Neural Networks (3D-CNNs), Docking simulations with ML scoring Overall 3D structure, specific functional groups Metabolic Stability Determines the compound's half-life in biological systems. Deep Learning models trained on metabolic pathway data Methyl groups (potential sites of oxidation)
Exploration of Bio-Inspired Synthetic Routes and Chemoenzymatic Approaches
Chemoenzymatic synthesis , which combines the strengths of both chemical and enzymatic transformations, is a particularly promising avenue. waters.com This approach can be envisioned for 4-hydroxy-2,4-dimethyl-norvaline through a multi-step process. For instance, a biocatalytic step could be employed to introduce the hydroxyl group with high stereoselectivity, a common challenge in chemical synthesis. nih.gov
Key enzymatic reactions that could be explored for the synthesis of this compound include:
Hydroxylation: Enzymes such as cytochrome P450 monooxygenases or α-ketoglutarate-dependent hydroxylases are known to catalyze the hydroxylation of amino acids at specific positions. solvias.comacs.org An engineered hydroxylase could potentially introduce the hydroxyl group at the C4 position of a dimethylated norvaline precursor. solvias.com
Methylation: The introduction of the two methyl groups could be achieved through the action of methyltransferases. nih.gov These enzymes typically use S-adenosylmethionine (SAM) as a methyl donor and can be engineered to act on specific substrates. semanticscholar.orgbristol.ac.uk
Transamination: The final amino group could be installed using a transaminase, a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. capes.gov.br
Table 2: Potential Bio-Inspired Synthetic Strategies for 4-Hydroxy-2,4-Dimethyl-Norvaline
Synthetic Step Enzyme Class Potential Substrate Key Advantage Hydroxylation at C4 Engineered Hydroxylase (e.g., P450) 2,4-dimethyl-2-aminopentanoic acid High regioselectivity and stereoselectivity Methylation at C2 and C4 Engineered Methyltransferase 4-hydroxy-norvaline Specific methylation without protecting groups Stereoselective Amination Transaminase 4-hydroxy-2,4-dimethyl-2-oxopentanoic acid Formation of the desired stereoisomer
Advanced Material Science Applications of 4-Hydroxy-2,4-Dimethyl-Norvaline and its Derivatives (Excluding Commercial Products)
The unique structural characteristics of 4-hydroxy-2,4-dimethyl-norvaline make it a compelling building block for the design of advanced, non-commercial research materials with novel properties. researchgate.net The presence of both hydrophilic (hydroxyl, amino, and carboxyl groups) and hydrophobic (dimethyl groups) moieties suggests a propensity for self-assembly and the formation of ordered nanostructures. nih.govnih.gov
One of the most promising research avenues is the incorporation of 4-hydroxy-2,4-dimethyl-norvaline into self-assembling peptides . These peptides can form a variety of nanostructures, such as nanofibers, nanotubes, and hydrogels, with applications in tissue engineering and regenerative medicine. nih.govnih.gov The specific stereochemistry and the balance of hydrophilic and hydrophobic interactions conferred by this amino acid could lead to materials with unique mechanical and biological properties. nih.gov
Beyond self-assembling peptides, 4-hydroxy-2,4-dimethyl-norvaline could be used as a monomer in the synthesis of functional polymers . researchgate.nettsijournals.com Its incorporation into polymer chains could introduce specific functionalities, such as:
Chirality: The inherent chirality of the amino acid could be transferred to the polymer, leading to materials with interesting optical properties or the ability to perform enantioselective separations.
Biocompatibility and Biodegradability: Amino acid-based polymers are often biocompatible and can be designed to be biodegradable, making them suitable for biomedical applications. tsijournals.com
Controlled Hydrophilicity: The hydroxyl group would enhance the hydrophilicity of the polymer, which could be tuned by copolymerization with other monomers.
Table 3: Potential Research-Focused Material Applications for 4-Hydroxy-2,4-Dimethyl-Norvaline
Material Type Potential Application Area (Research) Key Contribution of the Amino Acid Self-assembling peptide hydrogels 3D cell culture scaffolds Control of mechanical stiffness and cell adhesion Functionalized polymers Chiral stationary phases for research-scale separations Induction of chirality and specific interactions Modified biomaterial surfaces Studying cell-material interactions Presentation of specific chemical cues (hydroxyl, methyl)
Development of Advanced Analytical Platforms for Comprehensive Chemical Profiling
A thorough understanding of the properties and behavior of 4-hydroxy-2,4-dimethyl-norvaline requires the development of sophisticated analytical platforms for its comprehensive chemical profiling. The complexity of this molecule, with its multiple chiral centers and functional groups, presents significant analytical challenges. waters.comsolvias.com
Chromatographic techniques are essential for the separation and quantification of 4-hydroxy-2,4-dimethyl-norvaline from complex mixtures.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a primary tool for its analysis. The development of methods using modern column technologies, such as superficially porous particles, could offer rapid and efficient separations. chromatographytoday.com
Chiral Chromatography: The presence of at least two chiral centers in 4-hydroxy-2,4-dimethyl-norvaline necessitates the use of chiral stationary phases (CSPs) to separate its stereoisomers. chromatographytoday.comyakhak.orgmdpi.com Polysaccharide-based CSPs are often effective for the separation of derivatized amino acids. yakhak.org
Mass spectrometry (MS) is a powerful tool for the structural elucidation and sensitive detection of 4-hydroxy-2,4-dimethyl-norvaline.
Tandem Mass Spectrometry (MS/MS): This technique is crucial for confirming the molecular structure by analyzing the fragmentation patterns of the ionized molecule. unito.it The specific losses of water, carbon monoxide, and methyl groups would provide a unique fingerprint for the compound.
Ion Mobility-Mass Spectrometry (IM-MS): This advanced technique can separate ions based on their size and shape, providing an additional dimension of separation that can be invaluable for distinguishing between isomers that are difficult to separate by chromatography alone. acs.orgnih.gov
Table 4: Proposed Advanced Analytical Platform for 4-Hydroxy-2,4-Dimethyl-Norvaline
Analytical Technique Purpose Specific Method/Challenge Chiral HPLC-MS/MS Separation and quantification of stereoisomers Selection of appropriate chiral stationary phase (e.g., polysaccharide-based) and derivatization reagent. nih.gov High-Resolution Mass Spectrometry (HRMS) Accurate mass determination and elemental composition Distinguishing from other isobaric compounds. Ion Mobility-Mass Spectrometry (IM-MS) Separation of closely related isomers Optimizing drift gas and voltage for maximum resolution of stereoisomers. unito.it Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation 2D NMR techniques (COSY, HSQC, HMBC) to assign all proton and carbon signals.
Q & A
Basic: What are the recommended methods for synthesizing and characterizing 4-hydroxy-2,4-dimethyl-norvaline?
Answer:
Synthesis typically involves reductive amination or hydroxylation of norvaline precursors. For example:
Precursor preparation : Start with 2,4-dimethylpentanoic acid derivatives. Introduce an amino group via Strecker synthesis or enzymatic transamination .
Hydroxylation : Use regioselective hydroxylation catalysts (e.g., Fe(II)/α-ketoglutarate-dependent dioxygenases) to introduce the 4-hydroxy group .
Purification : Employ reverse-phase HPLC with a C18 column and mobile phase (e.g., water/acetonitrile with 0.1% TFA).
Characterization :
- NMR : Analyze and spectra to confirm substitution patterns (e.g., 4-hydroxy and 2,4-dimethyl groups).
- Mass spectrometry : Use high-resolution ESI-MS to verify molecular weight (expected [M+H]: ~148.1 Da) .
Basic: How can researchers quantify 4-hydroxy-2,4-dimethyl-norvaline in biological matrices?
Answer:
A validated LC-MS/MS protocol is recommended:
Sample preparation : Deproteinize plasma/tissue homogenates with acetonitrile (1:3 ratio). Centrifuge at 15,000×g for 10 min .
Chromatography : Use a hydrophilic interaction liquid chromatography (HILIC) column (e.g., ZIC-pHILIC) with gradient elution (0.1% formic acid in water/acetonitrile).
Detection : Optimize MRM transitions (e.g., m/z 148 → 130 for quantification).
Validation : Assess linearity (1–1000 ng/mL), recovery (>85%), and intraday/interday precision (CV <15%) .
Advanced: How do the 4-hydroxy and 2,4-dimethyl groups influence enzymatic interactions?
Answer:
The substituents affect steric hindrance and hydrogen-bonding capacity:
Docking studies : Molecular dynamics (MD) simulations reveal that the 4-hydroxy group forms hydrogen bonds with active-site residues (e.g., Asp189 in Leucyl-tRNA synthetase), while the 2,4-dimethyl groups reduce conformational flexibility, enhancing substrate specificity .
Enzyme kinetics : Compare and values with norvaline analogs. For example, 4-hydroxy-2,4-dimethyl-norvaline may exhibit lower (higher affinity) due to optimized hydrophobic interactions .
Competitive assays : Use isothermal titration calorimetry (ITC) to measure binding affinities against leucine or isoleucine .
Advanced: What experimental strategies assess the stability of 4-hydroxy-2,4-dimethyl-norvaline under varying conditions?
Answer:
Thermal stability : Incubate the compound at 25°C, 37°C, and 60°C for 24–72 hours. Monitor degradation via HPLC-UV (λ = 210 nm) .
pH stability : Prepare buffers (pH 2–9) and incubate for 24 hours. Neutral pH (6–8) typically shows minimal degradation (<5%), while acidic/basic conditions may hydrolyze the hydroxy group .
Oxidative stress : Expose to HO (1–10 mM) and quantify oxidation products (e.g., ketone derivatives) using GC-MS .
Advanced: How can structure-activity relationship (SAR) studies guide the design of norvaline derivatives?
Answer:
Analog synthesis : Modify the hydroxy group (e.g., acetylation) or dimethyl substituents (e.g., cyclopropane rings).
Biological assays : Test analogs for enzyme inhibition (e.g., leucyl-tRNA synthetase) or cytotoxicity (MTT assay in cancer cell lines) .
Computational modeling : Use QSAR models to correlate substituent bulkiness (e.g., molar refractivity) with activity. For example, bulkier groups at the 2-position may enhance binding entropy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
